molecular formula C12H9Cl2N3OS B5712181 N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B5712181
M. Wt: 314.2 g/mol
InChI Key: OLDZUJCKBXXSKA-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 3,5-dichloroaniline with pyrimidine-2-thiol in the presence of an acylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the acylation process. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as acetonitrile or dichloromethane at room temperature or under mild heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylthio)acetamide: This compound has a similar structure but differs in the nature of the sulfur-containing group.

    N-(3,5-dichlorophenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide: This compound contains a sulfonyl group instead of a sulfanyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3OS/c13-8-4-9(14)6-10(5-8)17-11(18)7-19-12-15-2-1-3-16-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDZUJCKBXXSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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